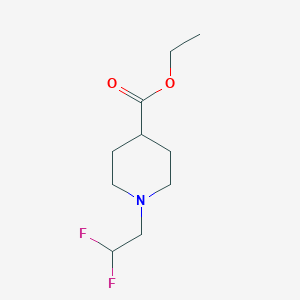

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

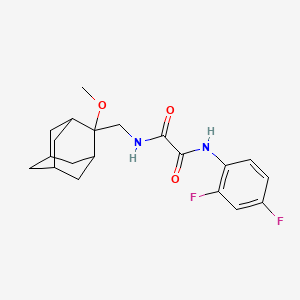

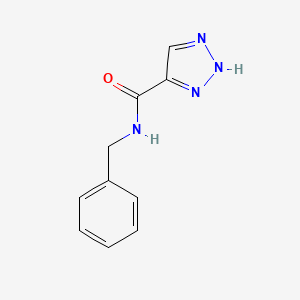

“Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C10H17F2NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidones, which include “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate”, are typically synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylate group (COO-) and a 2,2-difluoroethyl group (C2H3F2) .

Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals .

Development of Anticancer Agents

The piperidine moiety is a common feature in many anticancer compounds. Researchers can use Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate to develop new anticancer drugs, exploring its efficacy in inhibiting cancer cell growth .

Creation of Antiviral Medications

Piperidine derivatives have shown promise in antiviral therapy. This compound could be utilized to create antiviral agents, particularly those targeting RNA viruses, by interfering with viral replication processes .

Anti-Alzheimer’s Disease Research

The piperidine structure is significant in the design of drugs for neurodegenerative diseases. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate may be used in the synthesis of compounds with potential activity against Alzheimer’s disease, aiming to improve cognitive functions .

Analgesic and Anti-inflammatory Applications

Due to its structural properties, this compound can be part of the synthesis of analgesic and anti-inflammatory drugs, contributing to pain relief and inflammation reduction without the side effects of opioids .

Antihypertensive Drug Synthesis

The piperidine nucleus is also found in antihypertensive drugs. Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate could be a precursor in creating new drugs that manage blood pressure more effectively .

Orientations Futures

The future directions for research on “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential for development into therapeutic agents .

Propriétés

IUPAC Name |

ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVENHUBRZBBXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)